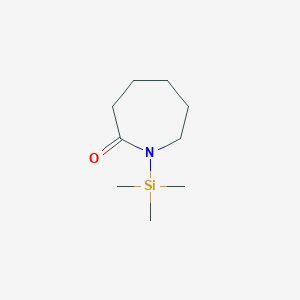
(E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde
Übersicht
Beschreibung
(E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a 4-chlorophenyl group attached to a vinyl group, which is further connected to the thiophene ring at the 3-position, with an aldehyde functional group at the 3-position of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Heck coupling reaction, where 4-chlorobenzyl chloride is reacted with thiophene-3-carbaldehyde in the presence of a palladium catalyst and a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures (around 100-120°C) to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-[2-(4-Chlorophenyl)-vinyl]-thiophene-3-carboxylic acid.
Reduction: 4-[2-(4-Chlorophenyl)-vinyl]-thiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde has several scientific research applications:
Organic Electronics: The compound can be used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules with potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties, such as conductive polymers and sensors.
Wirkmechanismus
The mechanism of action of (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde depends on its specific application. In organic electronics, the compound’s conjugated structure allows for efficient charge transport and light absorption/emission. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact molecular pathways involved can vary depending on the specific biological activity being targeted.
Vergleich Mit ähnlichen Verbindungen
4-[2-(4-Bromophenyl)-vinyl]-thiophene-3-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
4-[2-(4-Methylphenyl)-vinyl]-thiophene-3-carbaldehyde: Similar structure but with a methyl group instead of chlorine.
4-[2-(4-Fluorophenyl)-vinyl]-thiophene-3-carbaldehyde: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde is unique due to the presence of the chlorine atom, which can influence the compound’s electronic properties and reactivity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s solubility and stability.
Eigenschaften
Molekularformel |
C13H9ClOS |
|---|---|
Molekulargewicht |
248.73 g/mol |
IUPAC-Name |
4-[2-(4-chlorophenyl)ethenyl]thiophene-3-carbaldehyde |
InChI |
InChI=1S/C13H9ClOS/c14-13-5-2-10(3-6-13)1-4-11-8-16-9-12(11)7-15/h1-9H |
InChI-Schlüssel |
ZXSVWILBEKFPJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CSC=C2C=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-1-methyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B8541750.png)





![2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol](/img/structure/B8541835.png)
![3-[(4-Nitrophenyl)sulfonyl]aminophenol](/img/structure/B8541842.png)



![3,7-Diphenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8541867.png)
